Bendamustine Bendamustine Bendamustine is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of chronic lymphocytic leukemia and refractory forms of non-Hodgkin lymphoma. Bendamustine therapy is associated with minor transient serum enzyme elevations during treatment and to rare instances of clinically apparent liver injury, with jaundice generally arising as a part of a generalized hypersensitivity syndrome. Bendamustine also has potent immunosuppressive activity and can cause reactivation of chronic hepatitis B that can be severe and even fatal.
Bendamustine is a bifunctional mechlorethamine derivative with alkylating and antimetabolite activities. Although the exact mechanism of action of bendamustine is unknown, this agent appears to alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and eventually the induction of apoptosis.
Bendamustine is a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 16506-27-7
VCID: VC0091647
InChI: InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)
SMILES: CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
Molecular Formula: C16H21Cl2N3O2
Molecular Weight: 358.3 g/mol

Bendamustine

CAS No.: 16506-27-7

Main Products

VCID: VC0091647

Molecular Formula: C16H21Cl2N3O2

Molecular Weight: 358.3 g/mol

Bendamustine - 16506-27-7

CAS No. 16506-27-7
Product Name Bendamustine
Molecular Formula C16H21Cl2N3O2
Molecular Weight 358.3 g/mol
IUPAC Name 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Standard InChI InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)
Standard InChIKey YTKUWDBFDASYHO-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
Canonical SMILES CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
Description Bendamustine is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of chronic lymphocytic leukemia and refractory forms of non-Hodgkin lymphoma. Bendamustine therapy is associated with minor transient serum enzyme elevations during treatment and to rare instances of clinically apparent liver injury, with jaundice generally arising as a part of a generalized hypersensitivity syndrome. Bendamustine also has potent immunosuppressive activity and can cause reactivation of chronic hepatitis B that can be severe and even fatal.
Bendamustine is a bifunctional mechlorethamine derivative with alkylating and antimetabolite activities. Although the exact mechanism of action of bendamustine is unknown, this agent appears to alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and eventually the induction of apoptosis.
Bendamustine is a member of benzimidazoles.
Related CAS 3543-75-7 (hydrochloride)
Synonyms endamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393
Vapor Pressure 1.3X10-11 mm Hg at 25 °C (est)
PubChem Compound 65628
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator